4-Ethylbenzo[d]oxazol-2-amine
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Overview
Description
4-Ethylbenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of oxazoles This compound features a five-membered ring structure containing both nitrogen and oxygen atoms, which are crucial for its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylphenylamine with cyanogen bromide, followed by cyclization to form the oxazole ring. Another approach involves the use of 4-ethylbenzoyl chloride and hydroxylamine to form the intermediate, which is then cyclized to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Ethylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in developing drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Ethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure but differing in the position of the amino group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom replacing the oxygen in the oxazole ring.
Benzoxazole: Lacks the ethyl group and has different reactivity and applications.
Uniqueness: 4-Ethylbenzo[d]oxazol-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets and improve its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
ZQMRDQOFGOYKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)N |
Origin of Product |
United States |
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